molecular formula C20H17N3O2S2 B2507093 N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1211746-07-4

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2507093
CAS No.: 1211746-07-4
M. Wt: 395.5
InChI Key: TUWRCRKEVHEABC-UHFFFAOYSA-N
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Description

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide is a sophisticated synthetic compound featuring a benzothiazole core linked to a 4-methoxyphenyl-substituted thiazole via a carboxamide ethyl spacer. This structural motif is of significant interest in medicinal chemistry and chemical biology research. Compounds based on the benzothiazole scaffold, such as this one, have demonstrated substantial potential in early-stage anticancer research, showing nanomolar inhibitory activity against a range of human cancer cell lines, including breast, ovarian, colon, and renal cell lines . The 4-methoxyphenyl-thiazole component is a privileged structure in drug discovery, frequently associated with potent biological activity . This specific hybrid molecule is intended for use in non-clinical research applications only. It is strictly for laboratory investigation and is not classified as a drug, cosmetic, or consumer product. Its mechanism of action and full pharmacological profile are subjects of ongoing scientific inquiry. Researchers value this compound for exploring structure-activity relationships (SAR) in the design of novel enzyme inhibitors and receptor modulators. The presence of the benzothiazole and thiazole rings, which are known to contribute to binding affinity and selectivity, makes it a valuable chemical probe for studying various biological targets . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c1-25-15-8-6-13(7-9-15)19-22-14(12-26-19)10-11-21-18(24)20-23-16-4-2-3-5-17(16)27-20/h2-9,12H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWRCRKEVHEABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves the reaction of 4-methoxyphenylthiazole with benzo[d]thiazole-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Formation of the Benzo[d]thiazole Core

The benzo[d]thiazole scaffold is synthesized via cyclocondensation reactions. For example:

  • Step 1 : Reaction of aniline derivatives (e.g., 2-aminothiophenol) with chloroacetyl chloride in the presence of bromine and ammonium thiocyanate yields 2-amino-6-thiocyanato benzothiazole intermediates .

  • Step 2 : Subsequent acylation with chloroacetyl chloride produces 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide, a precursor for further functionalization .

Coupling of Ethyl Linker and Carboxamide Group

The ethyl linker and carboxamide group are introduced via:

  • Nucleophilic Substitution : Reaction of 2-(4-methoxyphenyl)thiazol-4-yl-ethylamine with benzo[d]thiazole-2-carbonyl chloride in the presence of triethylamine (TEA).

  • Activation Strategies : Carboxylic acids (e.g., benzo[d]thiazole-2-carboxylic acid) are activated using thionyl chloride (SOCl₂) to form reactive acyl chlorides before coupling with amines .

N-Acylation and N-Alkylation

  • N-Acylation : Reacting 2-aminobenzothiazoles with acid chlorides (e.g., 3-(4-methoxyphenyl)propanoyl chloride) in dichloromethane (DCM) yields N-acylated derivatives .

  • N-Alkylation : Alkylation with alkyl halides (e.g., 4-methoxybenzyl bromide) in tetrahydrofuran (THF) with 4-DMAP as a catalyst .

Suzuki-Miyaura Cross-Coupling

For introducing aryl/heteroaryl groups:

Thiazole-Br + Arylboronic acidPd(OAc)₂, K₃PO₄Biaryl-thiazole\text{Thiazole-Br + Arylboronic acid} \xrightarrow{\text{Pd(OAc)₂, K₃PO₄}} \text{Biaryl-thiazole}

This method enables diversification at the 4-position of the thiazole ring .

Solvent and Catalyst Effects

| Reaction Step | Optimal Cond

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and benzo[d]thiazole structures exhibit significant antibacterial and antifungal properties. N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide may also possess similar therapeutic potential.

  • Mechanism of Action : The antimicrobial activity is thought to involve the inhibition of bacterial cell division by targeting specific enzymes crucial for folate synthesis, akin to established sulfonamide drugs.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of related compounds against various strains:

CompoundConcentration (mM)Zone of Inhibition (mm)Bacteria Tested
This compound810E. coli
This compound89S. aureus
This compound88B. subtilis
This compound87S. epidermidis

The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

Emerging evidence suggests that this compound may exhibit anticancer properties, particularly through mechanisms involving tubulin polymerization inhibition.

  • Mechanism of Action : Similar compounds have been shown to bind to the colchicine site on tubulin, blocking microtubule assembly necessary for mitosis, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study: Anticancer Mechanism

A recent study explored the anticancer potential of benzothiazole-based compounds, indicating that they inhibit cancer cell proliferation through similar mechanisms:

Compound NameActivity TypeMechanism
Benzothiazole derivativeAnticancerInhibits tubulin polymerization

Potential for Ion Channel Modulation

The structural similarity of this compound to compounds that modulate potassium channels suggests it may also interact with these channels, influencing neuronal excitability and cardiac function.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Methoxy substitutionIncreases antibacterial potency
Variation in ethyl substitutionAlters selectivity towards different bacterial strains

Mechanism of Action

The mechanism of action of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death in cancer cells .

Comparison with Similar Compounds

Key Differences :

  • employs pyridinyl-thiazole carboxamides synthesized via nitrile intermediates, differing from the target’s methoxyphenyl-thiazole chain .
  • details a furan-carboxamide analogue synthesized under mild conditions, avoiding high-temperature steps .

Biological Activity

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a thiazole and benzo[d]thiazole core, which are well-known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O3S, with a molecular weight of approximately 382.48 g/mol. The compound includes multiple functional groups: a thiazole ring, a benzo[d]thiazole moiety, and a methoxyphenyl group, which may enhance its biological activity through various mechanisms.

Property Value
Molecular FormulaC21H22N2O3S
Molecular Weight382.48 g/mol
CAS Number1211746-07-4

Synthesis

The synthesis of this compound can be achieved through several synthetic routes, often involving the formation of the thiazole ring via the Hantzsch thiazole synthesis. Subsequent steps typically include the introduction of the methoxyphenyl group and the formation of the benzamide moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Antimicrobial Properties

Compounds containing thiazole and benzo[d]thiazole structures have been extensively studied for their antimicrobial properties. Research indicates that derivatives of these compounds exhibit significant antibacterial and antifungal activities. For instance, thiazole derivatives have demonstrated efficacy against various pathogens and cancer cell lines, suggesting that this compound may also possess similar therapeutic potential .

Anticancer Activity

The anticancer properties of compounds with similar structures have been documented in various studies. For example, certain thiazole derivatives have shown promising results against cancer cell lines with IC50 values indicating effective cytotoxicity. The presence of electron-donating groups in the phenyl ring has been correlated with increased activity against tumor cells .

A study highlighted that compounds with structural similarities to this compound exhibited significant anti-Bcl-2 activity, indicating potential use in targeting cancer cells resistant to conventional therapies .

Neuroprotective Effects

Research into related compounds has also suggested neuroprotective effects through inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Compounds containing thiazole cores have shown effective AChE inhibitory activity, which could be beneficial in developing treatments for cognitive decline .

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies on thiazole derivatives indicated significant cytotoxicity against A431 cancer cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Activity : A series of substituted phenylthiazoles demonstrated comparable antimicrobial activity to established antibiotics such as norfloxacin, suggesting the potential utility of this compound in treating bacterial infections .
  • Neuroprotective Potential : Molecular docking studies revealed that certain thiazoles could effectively bind to AChE, leading to enhanced acetylcholine levels in neuronal systems, thus supporting cognitive functions .

Q & A

Q. What are the common synthetic routes for N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Amidation : Coupling benzo[d]thiazole-2-carboxylic acid derivatives with amine-containing intermediates under EDCI/HOBt activation .
  • Thiazole ring formation : Cyclization of thioamide precursors or Hantzsch thiazole synthesis using α-halo ketones and thioureas .
  • Purification : Techniques like column chromatography or recrystallization ensure >95% purity, validated via HPLC .

Q. Which analytical methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., methoxyphenyl resonance at δ 3.8–4.0 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 452.5 observed in related analogs) .
  • HPLC : Assesses purity (>98% in optimized syntheses) .

Q. What preliminary biological activities have been reported for similar thiazole derivatives?

Thiazole analogs exhibit:

  • Anticancer activity : Inhibition of tubulin polymerization (IC₅₀ values <1 µM in some cases) .
  • Antimicrobial effects : MIC values of 2–8 µg/mL against Gram-positive bacteria .
  • Mechanistic hypotheses : Structural similarity to kinase inhibitors suggests potential ATP-binding site interactions .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Strategies include:

  • Catalyst selection : CuI/proline systems improve azide-alkyne cycloaddition efficiency (yields ↑20–30%) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance amidation kinetics .
  • Temperature control : Maintaining 60–80°C during cyclization reduces side-product formation .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
  • Structural nuances : Minor substituent changes (e.g., 4-methoxy vs. 3,4,5-trimethoxy groups) drastically alter target affinity .
  • Solution stability : Degradation under assay conditions (e.g., pH-dependent hydrolysis) requires pre-validation via LC-MS .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Models interactions with targets like EGFR or tubulin (e.g., Glide scores <-8 kcal/mol correlate with activity) .
  • MD simulations : Evaluate binding stability over 100 ns trajectories .

Q. What strategies improve the compound’s pharmacokinetic profile?

  • Prodrug design : Esterification of the carboxamide group enhances solubility .
  • Lipinski compliance : LogP <5 and molecular weight <500 Da are critical for oral bioavailability .
  • Metabolic stability : Cytochrome P450 inhibition assays guide structural modifications (e.g., fluorination reduces CYP3A4 affinity) .

Q. How can researchers resolve ambiguities in NMR assignments for this compound?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • Isotopic labeling : ¹⁵N/¹³C-labeled precursors clarify connectivity in the thiazole-benzo[d]thiazole core .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography .
  • Intermediate stability : Protect amine intermediates from oxidation using inert atmospheres .
  • Yield reproducibility : Statistical optimization (e.g., DoE) identifies critical parameters (e.g., reagent stoichiometry) .

Q. How do electronic effects of the 4-methoxyphenyl group influence reactivity?

  • Electron-donating effects : The methoxy group increases electron density on the thiazole ring, enhancing nucleophilic substitution at the 4-position .
  • Steric considerations : Ortho-substituents on the benzamide moiety hinder π-stacking, reducing aggregation in solution .

Methodological Notes

  • Contradictions Addressed : Variability in biological data attributed to assay conditions and structural analogs.
  • Advanced Techniques : Emphasis on DFT, docking, and metabolic profiling aligns with current medicinal chemistry trends .

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